molecular formula C19H23N3O B14536686 1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one CAS No. 62368-43-8

1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one

Cat. No.: B14536686
CAS No.: 62368-43-8
M. Wt: 309.4 g/mol
InChI Key: CLXHZCDDAHMBTD-UHFFFAOYSA-N
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Description

1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one is a complex organic compound that features both an indole and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one typically involves multiple steps. One common method starts with the preparation of the indole derivative. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the imidazolidinone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques, often employing palladium or platinum catalysts.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the indole moiety, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce fully saturated indole derivatives.

Scientific Research Applications

1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against hepatitis C virus is attributed to its ability to inhibit viral replication . The compound may interact with viral enzymes or host cell factors, disrupting the viral life cycle.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5,6,7-tetrahydro-1H-indole: Shares the indole moiety but lacks the imidazolidinone group.

    Imidazolidin-2-one derivatives: Compounds with similar imidazolidinone structures but different substituents on the indole ring.

Uniqueness

1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one is unique due to the combination of the indole and imidazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62368-43-8

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

1-[2-(2-phenyl-4,5,6,7-tetrahydroindol-1-yl)ethyl]imidazolidin-2-one

InChI

InChI=1S/C19H23N3O/c23-19-20-10-11-21(19)12-13-22-17-9-5-4-8-16(17)14-18(22)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H,20,23)

InChI Key

CLXHZCDDAHMBTD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(N2CCN3CCNC3=O)C4=CC=CC=C4

Origin of Product

United States

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